Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate
Description
Properties
IUPAC Name |
ethyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPWTLOGXFJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The most commonly reported method for synthesizing Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde or an activated aromatic precursor with ethyl acrylate or its equivalents under basic conditions to form the α,β-unsaturated ester with the desired E-configuration.
- Typical Conditions : Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at ambient temperature.
- Mechanism : The base deprotonates the active methylene group of ethyl acrylate, which then attacks the aromatic aldehyde (or related electrophile), followed by elimination of water to form the acrylate double bond.
Aromatic Nucleophilic Substitution and Subsequent Functionalization
An alternative preparative route involves the synthesis of nitroaryl propenoates via nucleophilic aromatic substitution on fluoronitrobenzenes:
- Step 1 : Aromatic nucleophilic substitution of dimethyl malonate on 2-fluoronitrobenzene derivatives.
- Step 2 : Treatment of the resulting nitromalonates with paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate to afford nitroaryl propenoates in high yield.
- Step 3 : Hydrolysis and esterification steps to yield the acrylate esters.
Detailed Preparation Methodology
Synthesis of 5-Fluoro-2-nitroaniline (Key Intermediate)
A crucial precursor, 5-fluoro-2-nitroaniline, can be prepared industrially by:
Conversion to 5-Fluoro-2-nitrophenol (Optional Intermediate)
- Dissolving 5-fluoro-2-nitroaniline in sulfuric acid aqueous solution.
- Dropwise addition of sodium nitrite aqueous solution at 0–10 °C.
- Reaction for 0.5–1 hour at 0–10 °C, followed by heating to 90–95 °C for 1 hour.
- Separation of the oil phase to obtain 5-fluoro-2-nitrophenol, which can be extracted further with organic solvents.
Formation of the Acrylate Moiety by Aldol or Knoevenagel Condensation
- The aromatic precursor (e.g., 5-fluoro-2-nitrobenzaldehyde or related acrylate intermediates) undergoes condensation with ethyl acrylate or formaldehyde derivatives.
- Use of potassium carbonate as a base in solvents such as dimethylformamide at room temperature.
- This step introduces the α,β-unsaturated ester functionality with the E-configuration.
Comparative Data Table of Preparation Steps
Research Discoveries and Optimization Insights
- The Knoevenagel condensation is favored for its efficiency and high selectivity, producing the E-isomer predominantly.
- Base-mediated reductive cyclization methods have been explored for related nitrophenyl acrylates, indicating the versatility of intermediates like methyl 2-(5-fluoro-2-nitrophenyl)acrylate in further transformations.
- Industrially, the preparation of 5-fluoro-2-nitroaniline and 5-fluoro-2-nitrophenol intermediates has been optimized to reduce reaction times and improve yields, employing controlled temperature profiles and aqueous-organic phase separations.
- Nitration of methyl 2-fluorophenylacetate to obtain methyl 2-(2-fluoro-5-nitrophenyl)acrylate has been demonstrated with good yields using sodium nitrate in sulfuric acid at low temperatures (0–23 °C).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 2-fluoro-5-nitrophenyl group undergoes S<sub>N</sub>Ar reactions facilitated by the strong electron-withdrawing effects of the nitro (-NO<sub>2</sub>) and fluoro (-F) groups. This reactivity is exploited in multi-component syntheses:
Example Reaction :
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate reacts with secondary amines (e.g., morpholine) in a one-pot Wittig–S<sub>N</sub>Ar process (water, 90°C), yielding substituted acrylates with high stereoselectivity (up to 94% yield) . The mechanism involves:
-
Wittig Reaction : Formation of the acrylate backbone.
-
S<sub>N</sub>Ar : Displacement of fluorine by the amine nucleophile.
| Solvent | NaOH (mmol) | Yield (%) |
|---|---|---|
| H<sub>2</sub>O | 2 | 94 |
| EtOH/H<sub>2</sub>O | 2 | 90 |
| DMF | 2 | 88 |
Aza-Michael–S<sub>N</sub>Ar Cascade Reactions
The α,β-unsaturated ester participates in aza-Michael additions, followed by S<sub>N</sub>Ar cyclization, forming nitrogen-containing heterocycles :
Reaction Pathway :
-
Aza-Michael Addition : Primary amines (e.g., benzylamine) add to the acrylate’s β-carbon.
-
S<sub>N</sub>Ar Cyclization : Intramolecular displacement of fluorine forms a six-membered ring.
-
Oxidative Aromatization : Spontaneous oxidation (via dissolved O<sub>2</sub> in DMF) yields indole derivatives .
| Amine | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|
| n-Hexylamine | 23 | 82 | 1,2-Dihydronaphthyridine |
| Benzylamine | 90 | 82 | 1,4-Dihydronaphthyridine |
| Aniline | 90 | 72 | Indole |
Mechanistic Insight :
-
The Z-configured aza-Michael adduct (confirmed by X-ray) undergoes rapid equilibration to enable S<sub>N</sub>Ar closure .
-
Double-bond migration occurs in substrates with bulky amines, favoring 1,4-dihydronaphthyridines .
Base-Mediated Reductive Cyclization
Under basic conditions, the nitro group facilitates reductive cyclization to form fused heterocycles.
Example :
Methyl-2-(5-fluoro-2-nitrophenyl)acrylate reacts with 2-trimethylsiloxy-1,3-butadiene in o-xylene (130°C, 18 h), followed by acid workup to yield dihydroquinoline derivatives .
Key Observations :
-
The nitro group acts as a traceless directing group, enabling regioselective cyclization.
-
Yields depend on the electronic nature of substituents, with electron-deficient rings favoring faster reactions .
Comparative Reactivity in Multi-Step Syntheses
The compound’s reactivity is benchmarked against analogs:
Stereochemical and Solvent Effects
-
Stereoselectivity : The E-configuration of the acrylate is retained in S<sub>N</sub>Ar reactions, as confirmed by <sup>1</sup>H NMR coupling constants (J = 16 Hz) .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate S<sub>N</sub>Ar but reduce stereoselectivity compared to water .
Limitations and Challenges
Scientific Research Applications
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluoro group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as an electrophile in nucleophilic addition reactions. The fluoro and nitro groups can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl (E)-3-(2-fluoro-5-nitrophenyl)acrylate with two acrylate derivatives described in a European patent application :
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₀FNO₄ | 239.20 | 2-fluoro, 5-nitro phenyl | Acrylate ester, nitro, fluorine |
| (E)-Ethyl 3-(1-cyclohexyl-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylate | C₂₉H₂₈N₄O₄S | 552.62 | Heterocyclic imidazopyrrolopyrazine, tosyl | Acrylate ester, sulfonyl, cyclohexyl |
| (E)-3-(1-Cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)acrylic acid | C₂₀H₁₈N₄O₂ | 362.39 | Heterocyclic imidazopyrrolopyrazine | Acrylic acid, cyclohexyl |
Key Observations:
Substituent Effects: The nitro and fluorine groups in the target compound create a strongly electron-deficient acrylate system, enhancing its reactivity in nucleophilic attacks .
Functional Group Transformations :
Research Findings and Implications
Synthetic Flexibility : While the patent compounds prioritize functional group stability for drug development, the target compound’s simpler structure allows broader utility in combinatorial chemistry .
Q & A
Q. Basic Research Focus
- Non-polar impurities : Use petroleum ether (PE) with ethyl acetate (EA) gradients (e.g., PE:EA = 15:1) .
- Polar byproducts : Hexane:ethyl acetate (15% EA) resolves acrylate derivatives with >90% purity .
Pro Tip : Pre-adsorb the crude product onto silica gel before loading onto the column to improve separation.
How do electron-withdrawing groups affect the compound’s UV-Vis absorption spectra?
Advanced Research Focus
The nitro and fluoro groups induce bathochromic shifts in UV-Vis spectra due to extended π-conjugation. For example, λ for similar nitrophenyl acrylates ranges from 320–360 nm (ε ~10 L·mol·cm) . TD-DFT calculations align experimental spectra with theoretical transitions.
What are the key steps in scaling up synthesis from milligram to gram quantities?
Q. Basic Research Focus
- Maintain reagent stoichiometry (e.g., 1.2 eq. alkylating agents).
- Use larger chromatography columns (e.g., 50 cm height) with proportional solvent volumes.
- Optimize cooling rates to prevent exothermic side reactions during alkylation .
How does the acrylate moiety participate in cross-coupling reactions compared to other derivatives?
Advanced Research Focus
The acrylate’s α,β-unsaturated system undergoes Heck couplings or Diels-Alder reactions. The electron-deficient nature (due to -NO/-F) enhances reactivity with electron-rich dienes. Contrast this with alkyl acrylates, which require harsher conditions for similar transformations .
Experimental Design : Use Pd(OAc)/PPh catalysts in DMF at 80°C for Heck couplings with aryl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
